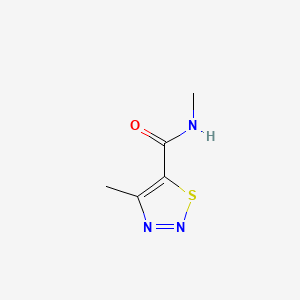
(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate is a complex organic compound with a unique structure that combines elements of carbamates and isocyanates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate typically involves the reaction of (2-oxo-1,2-diphenylethyl) carbamate with 3-isocyanato-4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its reactive isocyanate group can form covalent bonds with amino acids, making it useful for probing protein structures and functions.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy in drug delivery systems and as a precursor for pharmaceuticals.
Industry
Industrially, this compound can be used in the production of polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable in the development of durable materials.
Mécanisme D'action
The mechanism of action of (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-oxo-1,2-diphenylethyl) N-(4-isocyanato-3-methylphenyl)carbamate
- (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-5-methylphenyl)carbamate
- (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-ethylphenyl)carbamate
Uniqueness
What sets (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate apart from similar compounds is its specific substitution pattern on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it particularly useful in certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
163073-29-8 |
|---|---|
Formule moléculaire |
C23H18N2O4 |
Poids moléculaire |
386.407 |
Nom IUPAC |
(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C23H18N2O4/c1-16-12-13-19(14-20(16)24-15-26)25-23(28)29-22(18-10-6-3-7-11-18)21(27)17-8-4-2-5-9-17/h2-14,22H,1H3,(H,25,28) |
Clé InChI |
AMCUHXMAPBFVRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)N=C=O |
Synonymes |
α-[(3-Isocyanato-4-methylphenyl)carbamoyloxy]deoxybenzoin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B573879.png)

![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N-{4-[4,4-bis(4-methylphenyl)buta-1,3-dien-1-yl]phenyl}-N-(4-methoxyphenyl)aniline](/img/structure/B573883.png)

![N-[4-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-1-phenylpiperazin-2-yl]acetamide](/img/structure/B573889.png)

